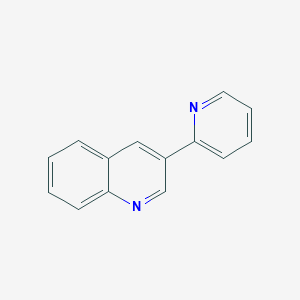
3-Pyridin-2-yl-quinoline
Vue d'ensemble
Description
3-Pyridin-2-yl-quinoline is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis
The molecular structure of 3-Pyridin-2-yl-quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo [h]quinolin-2-yl carbamate has also been successfully synthesized .Applications De Recherche Scientifique
Herbicidal Activity
Quinoline derivatives have been explored for their potential use in herbicides. A study from NTU Singapore discusses the design and synthesis of substituted 3-(pyridin-2-yl)phenylamino derivatives, which could indicate potential herbicidal applications for 3-Pyridin-2-yl-quinoline as well .
CCR3 Receptor Antagonists
Recent research has highlighted the design of novel classes of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists using structural modifications of quinoline derivatives. This suggests that 3-Pyridin-2-yl-quinoline could be investigated for its potential in treating diseases related to CCR3 .
Photovoltaics
Quinoline-based organic dyes have been used in third-generation photovoltaics. The electron-deficient π-linker properties of quinolines make them suitable for use in organic dye-sensitized solar cells, indicating a possible application for 3-Pyridin-2-yl-quinoline in this field .
Synthesis of π-Conjugated Systems
Quinolines are integral to the synthesis of π-conjugated systems, which are important in various research and industrial applications. The presence of a pyridinyl group, as in 3-Pyridin-2-yl-quinoline, could influence the electronic properties of such systems .
Development of Organic and Organometallic Compounds
Research has focused on methods for introducing pyridinyl and quinolinyl fragments into organic and organometallic compounds. This suggests that 3-Pyridin-2-yl-quinoline could be used in the development of new compounds with potential applications in various fields .
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds. Their varied applications in medicinal chemistry suggest that 3-Pyridin-2-yl-quinoline could be explored for its therapeutic potential .
Orientations Futures
The future directions of 3-Pyridin-2-yl-quinoline research could involve further exploration of its synthesis methods, potential biological activities, and applications in various fields. The development of environmentally friendly synthesis techniques and the investigation of its mechanism of action could be areas of interest .
Propriétés
IUPAC Name |
3-pyridin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFREVCMKPUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



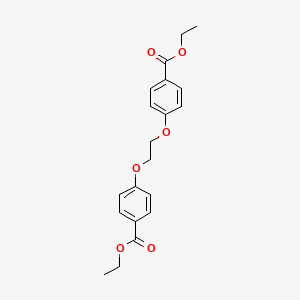

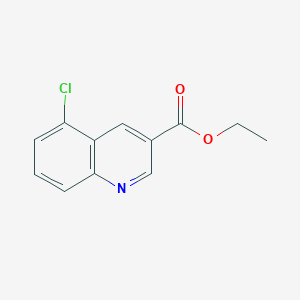
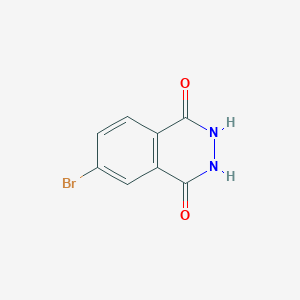
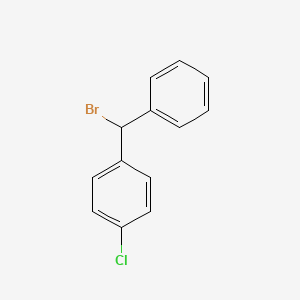
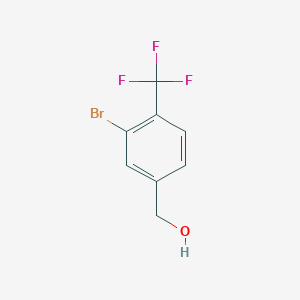
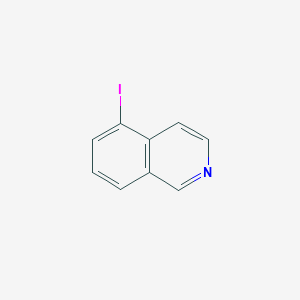
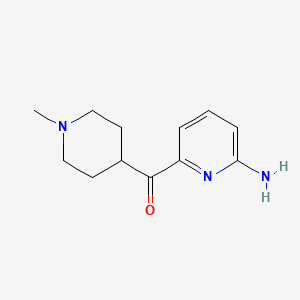
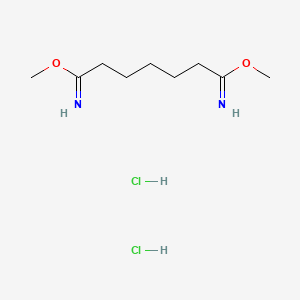
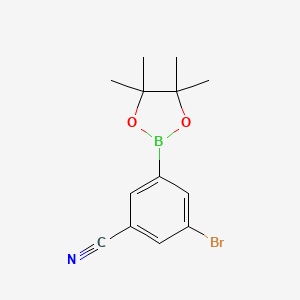
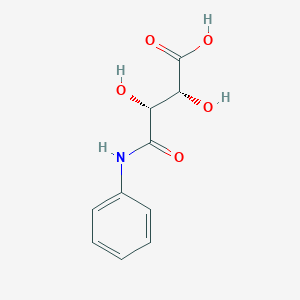
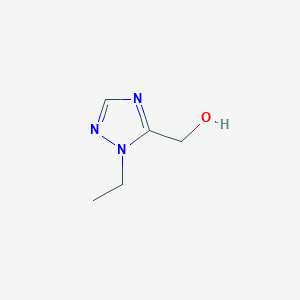

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)